7-Bromo-2-(pyrrolidin-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-pyrrolidin-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-10-11(7-9)15-12(8-14-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAZCSTYJZXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Bromo-2-(pyrrolidin-1-yl)quinoxaline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the pyrrolidine (B122466) substituent.
Aromatic Region: The three protons on the brominated benzene (B151609) portion of the quinoxaline core would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at position 8 (adjacent to the bromine) would likely be a doublet, the proton at position 6 would be a doublet of doublets, and the proton at position 5 would be a doublet. The singlet for the proton at position 3 of the quinoxaline ring would also be observed in this region.
Aliphatic Region: The pyrrolidine ring protons would appear more upfield. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be a multiplet, while the four protons on the β-carbons would appear as another multiplet at a slightly different chemical shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoxaline-H3 | Singlet | ~8.0-8.2 |
| Quinoxaline-H5 | Doublet | ~7.8-8.0 |
| Quinoxaline-H6 | Doublet of Doublets | ~7.4-7.6 |
| Quinoxaline-H8 | Doublet | ~7.7-7.9 |
| Pyrrolidine-α-CH₂ | Multiplet | ~3.5-3.7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The spectrum for this compound would display signals for the eight carbons of the quinoxaline core and the two distinct types of carbons in the pyrrolidine ring. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronic effects.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoxaline-C2 | ~155-160 |
| Quinoxaline-C3 | ~135-140 |
| Quinoxaline-C5 | ~128-130 |
| Quinoxaline-C6 | ~130-132 |
| Quinoxaline-C7 | ~118-122 |
| Quinoxaline-C8 | ~125-127 |
| Quinoxaline-C4a | ~140-142 |
| Quinoxaline-C8a | ~140-142 |
| Pyrrolidine-α-C | ~45-50 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|
| [M]⁺ | 291.03 | 293.03 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-N stretching of the pyrrolidine group, C=N and C=C stretching vibrations of the quinoxaline ring, and C-H stretching from both the aromatic and aliphatic portions of the molecule. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch | 1610-1630 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1180-1220 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₂H₁₂BrN₃), the theoretical percentages would be calculated and expected to be in close agreement with the experimental values.
Interactive Data Table: Theoretical Elemental Analysis
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 49.34 |
| Hydrogen (H) | 4.14 |
Theoretical and Computational Studies in Quinoxaline Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and various spectroscopic properties.
Electronic Structure Analysis (e.g., LUMO levels, frontier orbitals)
Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding a molecule's chemical reactivity and its potential as an electronic material. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to participate in electronic transitions. For 7-Bromo-2-(pyrrolidin-1-yl)quinoxaline, specific values for HOMO and LUMO energies, as well as the distribution of these frontier orbitals, would reveal regions of the molecule that are electron-rich or electron-poor, guiding predictions of its reactivity in various chemical reactions. However, dedicated studies providing this data for the title compound are not readily found.
Prediction of Optoelectrochemical Properties
Quantum chemical calculations are also instrumental in predicting the optoelectrochemical properties of a compound, such as its absorption and emission spectra, and its behavior in redox reactions. These predictions are vital for applications in areas like organic light-emitting diodes (OLEDs), solar cells, and sensors. For this compound, theoretical calculations could predict its color, its potential as a fluorescent marker, and its electrochemical stability. Without specific computational studies, these properties remain speculative.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the interactions of a molecule with its environment, particularly with biological macromolecules like proteins.
Ligand-Protein Interaction Studies (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a potential drug molecule (the ligand) binds to a protein target. While studies on various quinoxaline (B1680401) derivatives have shown their potential to interact with a range of protein targets, specific molecular docking studies for this compound against particular proteins are not widely reported. Such studies would provide valuable insights into its potential biological activity.
Structure-Activity Relationship (SAR) Investigations (excluding human data)
Theoretical and computational chemistry have become indispensable tools in the exploration of quinoxaline derivatives, providing deep insights into their mechanisms of action and guiding the development of new therapeutic agents. For the compound this compound, these studies focus on understanding how its specific structural features contribute to its biological activity.
Influence of Substituent Groups (e.g., Halogen, Pyrrolidine) on Activity
The biological profile of a quinoxaline scaffold is heavily dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies have demonstrated that the presence of a halogen atom and a pyrrolidine (B122466) ring on the quinoxaline core, as seen in this compound, are critical determinants of its activity.
Halogen Group: The bromine atom at the 7-position is a key feature. Halogens, being electron-withdrawing groups, can significantly alter the electronic distribution of the quinoxaline ring system, which in turn affects how the molecule interacts with its biological targets. Research on various quinoxaline derivatives has shown that the presence of a halogen at the C7 position is often crucial for potent biological activity. For instance, in a series of quinoxaline-2-carbonitrile 1,4-dioxides, the presence of a halogen at position 7 was found to be critical for anti-leishmaniasis activity. mdpi.com Conversely, other studies have indicated that electron-withdrawing groups like nitro (NO2) at the seventh position can decrease anticancer activity, suggesting the specific type of substituent and its properties are finely tuned to the desired biological outcome. mdpi.com In the context of antimicrobial agents, replacing bulky bromo groups at the para-position of a phenyl ring attached to a related heterocyclic system resulted in decreased antimicrobial activity, which may be attributed to the bulkiness of the group hindering binding to microbial targets. nih.gov
Pyrrolidine Group: The pyrrolidine moiety at the 2-position also plays a significant role. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological receptors. The pyrrolidine scaffold is valued in drug design due to the conformational flexibility of the ring, which can be controlled by substituents to achieve optimal pharmacological efficacy. nih.gov In studies of other quinoxaline series, the introduction of different amine-containing rings, such as piperidino or morpholino groups, has been shown to reduce antibacterial activity, highlighting the specific importance of the pyrrolidine structure. mdpi.com The basicity and nucleophilicity conferred by the pyrrolidine nitrogen are key characteristics influencing its interactions. nih.gov
The synergistic effect of both the 7-bromo and 2-pyrrolidinyl substituents is thus a central aspect of the molecule's design, combining electronic modifications from the halogen with the specific binding capabilities of the pyrrolidine ring.
| Substituent Group | Position | General Influence on Activity | Reference |
|---|---|---|---|
| Halogen (e.g., Bromo, Chloro) | 7 | Often critical for potent activity (e.g., anti-leishmaniasis). | mdpi.com |
| Electron-withdrawing group (NO₂) | 7 | Can decrease activity (e.g., anticancer). | mdpi.com |
| Pyrrolidine | 2 or 3 | Confers basicity and hydrogen bonding capability; specific structure can be superior to other cyclic amines. | nih.govmdpi.com |
| Piperidino or Morpholino | 2 or 3 | May reduce antibacterial activity compared to other substitutions. | mdpi.com |
Positional Isomerism and Stereochemical Effects on Biological Interactions
The precise placement of substituents on the quinoxaline ring is critical, as positional isomers—molecules with the same atoms but different arrangements—can exhibit vastly different biological activities. While specific comparative studies on the isomers of this compound are not detailed in the provided search results, general principles of quinoxaline chemistry underscore the importance of this aspect. Moving the bromine atom from the 7-position to the 6-position, for example, would alter the molecule's electronic properties and shape, likely leading to a different binding affinity for its target.
Stereochemistry, particularly concerning the pyrrolidine ring, is also a vital consideration in drug design. Although this compound itself is achiral, the conformation (or "puckering") of the five-membered pyrrolidine ring can be influenced by its environment, such as the binding pocket of an enzyme. Inductive and stereoelectronic factors related to the ring's substituents dictate its preferred conformation, which in turn impacts its ability to fit optimally into a receptor site. nih.gov For spiro-pyrrolidine derivatives, which have rigid conformations, these structural constraints are key to their incorporation into biological macromolecules. nih.gov
Rational Design Based on Computational Predictions
The development of quinoxaline derivatives like this compound is often guided by computational chemistry, which allows for the rational design of molecules with predicted affinity for specific biological targets. Molecular docking is a primary tool used in this process.
For instance, molecular docking simulations have been used to study how novel quinoxaline derivatives bearing a pyrrolidinyl scaffold interact with the active site of bacterial DNA gyrase. elsevier.com These simulations predict the binding mode and energy of the compound within the enzyme's pocket. The results can show that the quinoxaline core and its substituents form favorable interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with key amino acid residues. elsevier.comresearchgate.net For example, a docking study might reveal that the pyrrolidine nitrogen acts as a hydrogen bond acceptor while the quinoxaline ring engages in pi-stacking interactions with aromatic residues in the active site. Such computational insights allow researchers to prioritize the synthesis of compounds predicted to have the highest activity, streamlining the drug discovery process.
| Molecular Moiety | Type of Interaction | Interacting Residue (Example) | Reference |
|---|---|---|---|
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Amino acid donor (e.g., Arginine) | elsevier.com |
| Quinoxaline Ring System | Hydrophobic/Pi-stacking | Aromatic residue (e.g., Tyrosine) | researchgate.net |
| Substituents on Quinoxaline | Van der Waals Forces | Various active site residues | researchgate.net |
Analysis of Mechanism of Action at a Molecular Level (e.g., DNA gyrase inhibition, SOS-response induction)
Computational predictions are validated through experimental assays that elucidate the molecule's mechanism of action at the molecular level. For many quinoxaline-based antimicrobial agents, a key target is DNA gyrase.
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an excellent target for antibiotics. Quinoxaline derivatives have been designed and synthesized as potential inhibitors of this enzyme. nih.gov The inhibitory activity is typically confirmed using a DNA supercoiling assay, which measures the enzyme's ability to introduce negative supercoils into DNA. A study on novel pyrrolidine-bearing quinoxaline hybrids demonstrated their inhibitory effects on DNA gyrase, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 26.57 to 84.84 μM when compared against a standard inhibitor like ciprofloxacin. nih.gov Molecular docking studies support these findings by showing that the compounds can bind effectively to the enzyme's active site, thereby blocking its function. elsevier.com
Based on a comprehensive search of available scientific literature, there is currently no specific research data published that details the advanced applications of the chemical compound This compound within the precise framework of your request.
The instructions provided were to generate an article focusing solely on "this compound" and to strictly adhere to the specified outline concerning its medicinal chemistry and materials science applications.
Extensive searches for this exact compound in connection with anticancer, antimicrobial, antifungal, antiviral, antiparasitic, antitubercular, enzyme modulation, and materials science studies did not yield any specific results. The existing body of research focuses on other quinoxaline derivatives, which fall outside the strict scope of this request.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for "this compound" at this time.
Advanced Applications in Chemical Sciences Excluding Clinical Human Data
Materials Science and Electronic Applications
Evaluation as Electron-Transporting Materials (ETMs)
There is no specific research evaluating 7-Bromo-2-(pyrrolidin-1-yl)quinoxaline as an electron-transporting material (ETM). However, the quinoxaline (B1680401) (Qx) scaffold, in general, is a subject of significant interest for ETMs due to its inherent electron-deficient nature. Quinoxaline derivatives are recognized as a promising class of heterocyclic compounds for charge transport applications. nih.gov Their structural versatility allows for precise tuning of molecular structures and properties to optimize performance for specific electronic devices. nih.govd-nb.info The feasibility of synthesizing quinoxalines through straightforward condensation reactions also contributes to their appeal for creating novel ETMs. nih.gov
Application in Organic Solar Cells (OSCs) as Non-Fullerene Acceptors (NFAs)
Specific studies on the application of this compound in organic solar cells (OSCs), particularly as a non-fullerene acceptor (NFA), are not available in current scientific literature.
Generally, quinoxaline-based derivatives have attracted considerable interest as NFAs in OSCs. nih.govd-nb.info This is due to their characteristically low reorganization energy, high potential for structural modification, and unique molecular packing modes, which can lead to reduced energy loss and superior charge generation and transport. nih.gov The development of efficient quinoxaline-based acceptors is a key area of research aiming to improve the power conversion efficiencies (PCEs) of OSCs. nih.govnih.govrsc.org For instance, polymers incorporating quinoxaline units have demonstrated impressive PCEs in polymer solar cells. nih.govrsc.org
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters and Chromophores
There is no available research on the development of this compound for thermally activated delayed fluorescence (TADF) emitters.
However, the broader family of quinoxaline derivatives is considered significant in the development of TADF emitters, which are seen as promising next-generation materials for organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.net The design of TADF molecules often involves combining an electron-donating moiety with an electron-accepting unit, like quinoxaline, to achieve a small energy gap between the singlet and triplet excited states. This allows for efficient harvesting of triplet excitons for light emission, enhancing the internal quantum efficiency of OLEDs. rsc.orgnih.gov
Utility in Organic Light-Emitting Diodes (OLEDs), Sensors, and Electrochromic Devices
Specific data on the utility of this compound in OLEDs, sensors, or electrochromic devices is not found in the literature. As a general class, quinoxaline derivatives are explored for these applications due to their versatile electronic and optical properties. nih.govd-nb.info Their significance extends to being used as chromophores in the development of OLEDs and sensors. nih.gov The ability to modify the quinoxaline structure allows for the tuning of emission colors and electronic characteristics, making them suitable candidates for various optoelectronic applications, including electrochromic devices where a material changes color upon the application of an electrical potential. researchgate.net
Potential as Organic Semiconductors and Dyes
The potential of this compound as an organic semiconductor or dye has not been specifically investigated. Organic semiconductors based on carbon-based molecules are crucial for a range of electronic devices. nih.gov Quinoxaline derivatives are a well-regarded class of compounds in this area. ipp.ptnih.gov Their flat, rigid, and conjugated systems make them suitable for applications as n-type semiconductors in organic thin-film transistors (OTFTs) and as components in various dyes. researchgate.netrsc.org The electron-deficient pyrazine (B50134) ring fused to a benzene (B151609) ring gives the quinoxaline core its characteristic electronic properties, which are beneficial for creating functional organic materials. ipp.pt
Catalytic Applications and Ligand Design
There are no specific reports on the catalytic applications or use in ligand design for this compound. The design of ligands for catalysis is a broad field, and while various nitrogen-containing heterocyclic compounds are used, specific research involving this particular quinoxaline derivative in creating new catalysts or ligands has not been published.
Quinoxaline Derivatives as Ligands for Metal Catalysis
Quinoxaline derivatives are recognized for their excellent coordination capabilities with various transition metals, making them valuable ligands in catalysis. The nitrogen atoms within the pyrazine ring of the quinoxaline scaffold can effectively chelate metal ions, thereby stabilizing the metal center and influencing its catalytic activity. The electronic properties of the quinoxaline ring system, which can be tuned by the introduction of different substituents, allow for the fine-tuning of the ligand's donor-acceptor properties.
Evaluation in Specific Catalytic Reactions
The application of quinoxaline-based ligands in catalysis is broad, with demonstrated efficacy in several important organic transformations. While there is no specific data on catalytic reactions involving this compound, the performance of other quinoxaline derivatives provides a strong indication of its potential. For instance, palladium complexes bearing quinoxaline-based ligands have been effectively used in cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.
The general performance of quinoxaline derivatives in such reactions is summarized in the table below, highlighting the versatility of this class of compounds as ligands.
| Catalytic Reaction | Metal Center | General Observations |
| Suzuki Coupling | Palladium | High yields and turnover numbers |
| Heck Coupling | Palladium | Good catalytic activity for the coupling of aryl halides with alkenes |
| C-H Activation | Rhodium, Ruthenium | Effective in directing and activating C-H bonds for functionalization |
| Hydrogenation | Iridium, Ruthenium | Efficient for the reduction of various functional groups |
Corrosion Inhibition Studies
Quinoxaline derivatives have emerged as a promising class of organic corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory effect is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen), the π-electrons of the aromatic rings, and any functional groups present on the quinoxaline scaffold.
Currently, there are no specific studies on the corrosion inhibition properties of this compound. However, extensive research on other quinoxaline derivatives has demonstrated their effectiveness. The presence of nitrogen atoms and the aromatic system in the quinoxaline core allows for strong adsorption onto metal surfaces. The pyrrolidinyl and bromo substituents in this compound would likely enhance its adsorption capabilities and, consequently, its potential as a corrosion inhibitor.
The table below presents typical data from corrosion inhibition studies of various quinoxaline derivatives on mild steel in acidic solutions.
| Quinoxaline Derivative | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |
| Quinoxaline | 1x10⁻³ | 85 | Langmuir |
| 2-methylquinoxaline | 1x10⁻³ | 90 | Langmuir |
| 2,3-dimethylquinoxaline | 1x10⁻³ | 92 | Langmuir |
| 6-methyl-2,3-diphenylquinoxaline | 1x10⁻³ | 95 | Langmuir |
Studies have shown that the inhibition efficiency of quinoxaline derivatives generally increases with their concentration and is influenced by the nature of the substituents on the quinoxaline ring. The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.
Agrochemical Research (e.g., Insecticides, Herbicides)
The quinoxaline scaffold is a key structural motif in a number of compounds developed for agrochemical applications. Various derivatives have been synthesized and evaluated for their potential as insecticides, herbicides, and fungicides. bldpharm.com The biological activity of these compounds is closely related to their chemical structure, with different substituents leading to varied efficacy and target specificity.
Specific research into the agrochemical properties of this compound has not been reported. However, the known insecticidal and herbicidal activities of other quinoxaline derivatives suggest that this compound could also exhibit biological activity. For example, some quinoxaline derivatives have been found to be effective against a range of insect pests, while others have shown potent herbicidal activity against various weeds. bldpharm.com
The following table summarizes the types of agrochemical activity observed for different classes of quinoxaline derivatives.
| Quinoxaline Derivative Class | Agrochemical Activity | Target Organisms/Weeds |
| Quinoxaline-2,3-diones | Herbicidal | Broadleaf weeds |
| Thiazolo[4,5-b]quinoxalines | Insecticidal | Lepidopteran pests |
| Quinoxaline-1,4-dioxides | Fungicidal, Herbicidal, Insecticidal | Various fungi, weeds, and insects semanticscholar.org |
| (2-Quinoxalinyloxy)phenoxypropanoates | Herbicidal | Grassy weeds semanticscholar.org |
The diverse biological activities of quinoxaline derivatives in the agrochemical sector underscore the potential for discovering new and effective crop protection agents based on this versatile heterocyclic scaffold.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Future synthetic research should prioritize the development of methodologies for 7-Bromo-2-(pyrrolidin-1-yl)quinoxaline that are both environmentally benign and efficient. Current synthetic strategies for quinoxaline (B1680401) derivatives often rely on classical condensation reactions which may not be optimal in terms of waste generation. nih.gov The principles of green chemistry, particularly the concept of atom economy, offer a framework for creating more sustainable processes. researchgate.net
Promising avenues include catalyst-driven, one-pot multicomponent reactions (MCRs). mdpi.comresearchgate.net These reactions are inherently efficient as they combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. beilstein-journals.org The application of reusable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates or graphene oxide, could further enhance the sustainability of the synthesis. nih.govnih.gov Research into flow chemistry processes for the synthesis of this compound could also offer benefits in terms of safety, scalability, and consistency. A key goal would be to move away from stoichiometric reagents and towards catalytic cycles that reduce the environmental impact. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Traditional Condensation | Proposed MCR Approach | Proposed Flow Chemistry Approach |
|---|---|---|---|
| Principle | Stepwise reaction of a diamine and a dicarbonyl compound. nih.gov | One-pot reaction of multiple starting materials. mdpi.com | Continuous reaction in a microreactor. |
| Atom Economy (%) | Moderate (~60-75%) | High (>85%). researchgate.net | High (>85%) |
| Solvent Usage | High | Low to Moderate | Low |
| Catalyst | Often requires stoichiometric acid/base catalysts. nih.gov | Can utilize recyclable heterogeneous catalysts. researchgate.net | Can utilize immobilized catalysts. |
| Waste Generation | High | Low | Low |
| Scalability | Batch-dependent | Moderate | High |
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A significant gap in the current understanding of this compound lies in its photophysical properties. Advanced spectroscopic techniques are crucial for elucidating the nature of its electronic excited states and for identifying transient intermediates in photochemical reactions. Techniques such as transient absorption spectroscopy could provide invaluable data on the lifetimes and properties of triplet and singlet excited states. figshare.comresearchgate.netprinceton.edu
Investigating the influence of the bromo and pyrrolidinyl substituents on the intraligand charge transfer (ILCT) states is a key research direction. figshare.com Understanding these properties is fundamental for developing applications in fields like organic light-emitting diodes (OLEDs) or photocatalysis. nih.gov Time-resolved fluorescence and phosphorescence studies at varying temperatures and in different solvent environments could reveal detailed information about radiative and non-radiative decay pathways, intersystem crossing efficiencies, and potential aggregation-induced emission (AIE) phenomena. nih.govresearchgate.net
Deeper Mechanistic Understanding of Molecular Interactions via Hybrid Computational Approaches
To complement experimental studies, hybrid computational methods offer a powerful tool for gaining a deeper mechanistic understanding of the compound's behavior at a molecular level. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the interaction of this compound with a specific biological target, such as a bacterial enzyme. youtube.com This approach allows for a high-level quantum mechanical treatment of the ligand and the active site, while the broader protein environment is handled with more computationally efficient molecular mechanics.
Density Functional Theory (DFT) calculations can predict spectroscopic properties, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. researchgate.netnih.gov These calculations can help rationalize the compound's reactivity, photophysical behavior, and its potential as an electron-transporting or charge-transfer material. rsc.org Such computational studies are essential for guiding the rational design of new derivatives with tailored properties.
Exploration of Structure-Function Relationships for Specific Biological Targets (excluding human data)
The quinoxaline scaffold is present in many biologically active molecules, exhibiting a wide range of activities, including antimicrobial and antifungal properties. pharmaceuticaljournal.netmdpi.comnih.gov Future research should focus on systematically exploring the structure-function relationships of this compound and its analogues against specific non-human biological targets. For instance, its efficacy could be evaluated against a panel of drug-resistant bacterial strains relevant to veterinary medicine or plant pathogens in agriculture.
By synthesizing a focused library of derivatives with modifications at the 7-position (e.g., replacing bromo with other halogens or electron-donating/withdrawing groups) and on the pyrrolidine (B122466) ring, researchers can map the key structural features required for potent activity. Molecular docking studies can then be used to predict binding modes and interactions with target enzymes, such as DNA gyrase, which is a validated bacterial target. nih.gov This integrated approach of synthesis, biological evaluation, and computational modeling can accelerate the discovery of potent and selective agents. researchgate.net
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Derivatives Against a Non-Human Target (e.g., a Plant Fungal Pathogen)
| Compound | Modification (R) | Inhibitory Concentration (IC50, µM) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Parent | 7-Br | 15.5 | -7.2 |
| Analog 1 | 7-Cl | 25.1 | -6.8 |
| Analog 2 | 7-F | 30.8 | -6.5 |
| Analog 3 | 7-I | 12.3 | -7.5 |
| Analog 4 | 7-OCH3 | 45.2 | -6.1 |
Integration of this compound into Multi-Component Systems for Synergistic Effects
The integration of the this compound core into larger, multi-component molecular architectures is a promising and largely unexplored field. Multi-component reactions (MCRs) provide a powerful strategy for accessing complex molecular scaffolds by combining the quinoxaline moiety with other pharmacophores or functional units in a single synthetic operation. mdpi.comsemanticscholar.org
This approach could be used to create hybrid molecules that target multiple biological pathways simultaneously, potentially leading to synergistic effects. For example, the quinoxaline unit could be linked to another antimicrobial agent to create a conjugate designed to overcome resistance mechanisms. The bromo-substituent provides a convenient chemical handle for further functionalization via cross-coupling reactions, enabling the attachment of diverse molecular fragments. Exploring these possibilities could lead to the development of novel agrochemicals or veterinary therapeutics with enhanced efficacy.
Design of Responsive Materials Incorporating the this compound Moiety
The unique electronic properties of the quinoxaline ring system make it an attractive building block for functional organic materials. nih.gov Future research should investigate the incorporation of the this compound moiety into polymers or molecular crystals to create responsive, "smart" materials. The electron-accepting nature of the quinoxaline core, modulated by the substituents, suggests potential applications in organic electronics as an n-type or charge-transport material. nih.govrsc.org
Furthermore, the design of materials that exhibit changes in their optical or electronic properties in response to external stimuli (e.g., light, heat, or chemical analytes) is a key area of materials science. The photophysical properties of the quinoxaline core could be harnessed to create sensors or photo-switchable devices. researchgate.net By strategically functionalizing the core, it may be possible to engineer materials with tailored solid-state packing and intermolecular interactions, leading to desirable properties like aggregation-induced emission or mechanochromism.
Q & A
Basic: What synthetic methodologies are most effective for preparing 7-bromo-2-(pyrrolidin-1-yl)quinoxaline, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with brominated α-halogeno carbonyl precursors. For example, bromo-substituted phenacyl bromide reacts with diamine intermediates under mild conditions (room temperature, pyridine catalysis) to form the quinoxaline core . Key factors include stoichiometric control of brominated reagents, solvent polarity (e.g., DMSO for solubility), and reaction time to minimize side products like over-bromination. Evidence shows yields can reach ~60% under optimized conditions, with purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Basic: How can structural characterization of this compound be performed to confirm regioselectivity?
Answer:
Combined spectroscopic methods are critical:
- ¹H NMR : Distinct aromatic proton signals (e.g., δ 8.24 ppm for bromo-substituted protons) and pyrrolidine multiplet patterns (δ 2.81 ppm for methyl groups) confirm substitution positions .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 341 [M+1]) validate molecular weight and bromine isotope patterns .
- X-ray Crystallography : For advanced confirmation, single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated in structurally related brominated quinoxalines .
Advanced: How do electronic effects of the bromine substituent influence electrophilic substitution patterns in further functionalization?
Answer:
The bromine atom’s electron-withdrawing nature deactivates the quinoxaline ring, directing electrophiles (e.g., nitration, sulfonation) to the less electron-deficient positions. Computational studies (e.g., DFT calculations) predict reactivity at the 5- and 8-positions of the quinoxaline core. Experimental validation via halogen-metal exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce functional groups while retaining the pyrrolidine moiety .
Advanced: What strategies resolve contradictions in reported antibacterial activity data for brominated quinoxalines?
Answer:
Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Methodological solutions include:
- Standardized MIC Assays : Use CLSI guidelines for consistent inoculum size and growth conditions.
- Structure-Activity Relationship (SAR) Analysis : Compare logP, steric effects, and hydrogen-bonding capacity across derivatives. For example, bulky pyrrolidine groups may reduce membrane penetration in Gram-negative bacteria .
- Metabolic Stability Testing : Assess degradation in bacterial culture media via HPLC to rule out false negatives .
Basic: What purification challenges arise during synthesis, and how can they be mitigated?
Answer:
Common issues include co-elution of brominated byproducts and residual solvents. Strategies:
- Gradient Elution Chromatography : Adjust polarity gradually (e.g., 10–50% ethyl acetate in hexane) to separate brominated analogs.
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, leveraging solubility differences.
- HPLC-PDA : High-purity isolation (>98%) for biological testing, as described in protocols for analogous compounds .
Advanced: How can computational modeling guide the design of this compound derivatives for kinase inhibition?
Answer:
- Docking Studies : Map the compound’s binding affinity to ATP pockets using software like AutoDock Vina. Focus on halogen bonding between bromine and kinase hinge regions.
- MD Simulations : Simulate stability of ligand-receptor complexes over 100 ns to predict inhibitory potency.
- QSAR Models : Correlate substituent electronegativity with IC50 values from published kinase assays .
Basic: What safety protocols are essential when handling brominated quinoxalines?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Collect brominated waste separately for halogen-specific treatment.
- Stability Testing : Monitor decomposition under light/heat via TGA/DSC to prevent hazardous degradation .
Advanced: How does the pyrrolidine moiety influence the compound’s conformational flexibility and bioactivity?
Answer:
- Ring Puckering Analysis : NMR NOE experiments or X-ray data reveal restricted rotation of the pyrrolidine ring, stabilizing specific conformers.
- Bioisosteric Replacement : Compare with piperidine or morpholine analogs to assess steric and electronic contributions to receptor binding .
Advanced: What crystallographic techniques validate the solid-state structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between quinoxaline and pyrrolidine groups.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .
Basic: How can researchers optimize reaction scalability without compromising purity?
Answer:
- Flow Chemistry : Continuous processing minimizes side reactions and improves heat management for bromination steps.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading) for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
